![molecular formula C16H24N2OS B247405 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a critical signaling pathway involved in inflammation, immune response, and cell survival.
Mecanismo De Acción
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane inhibits the activity of the IKK complex, which is a critical upstream regulator of the NF-κB pathway. The IKK complex phosphorylates IκB, which leads to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the expression of target genes. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane inhibits the phosphorylation of IκB, thereby preventing the activation of NF-κB and the expression of its target genes.
Biochemical and Physiological Effects
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to have a broad range of biochemical and physiological effects. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane inhibits the growth and survival of cancer cells, reduces inflammation, and modulates the immune response. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane is a potent and specific inhibitor of the NF-κB pathway, which makes it an excellent tool for studying the role of NF-κB in various diseases. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has some limitations for lab experiments. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane is a small molecule inhibitor, which makes it difficult to target specific cell types or tissues. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane also has limited solubility in water, which can affect its bioavailability and experimental results.
Direcciones Futuras
There are several future directions for research related to 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane. One area of research is the development of more potent and specific inhibitors of the NF-κB pathway. Another area of research is the identification of biomarkers that can predict the response to 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane treatment in different diseases. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has also been shown to have potential for the treatment of neurodegenerative diseases, and further research is needed to explore its therapeutic potential in these diseases. Finally, 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to have synergistic effects with other drugs, and combination therapy with 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane and other drugs may have potential for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane involves a multi-step process that includes the condensation of 2-thiophene carboxylic acid with piperidine, followed by a cyclization reaction with azepane. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane is typically synthesized in small quantities for research purposes, and its purity is critical for accurate experimental results.
Aplicaciones Científicas De Investigación
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to inhibit the activation of NF-κB, which is a critical signaling pathway involved in the regulation of genes that control cell growth, proliferation, and survival. NF-κB has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to inhibit the growth and survival of cancer cells and reduce inflammation in animal models.
Propiedades
Nombre del producto |
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane |
|---|---|
Fórmula molecular |
C16H24N2OS |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
[4-(azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H24N2OS/c19-16(15-6-5-13-20-15)18-11-7-14(8-12-18)17-9-3-1-2-4-10-17/h5-6,13-14H,1-4,7-12H2 |
Clave InChI |
MWBJQPFRDPLGPR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CS3 |
SMILES canónico |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



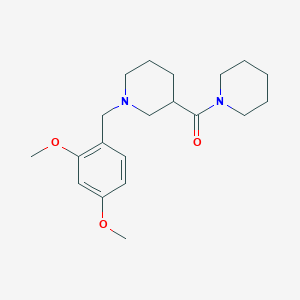
![1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247323.png)
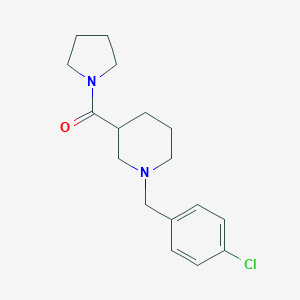
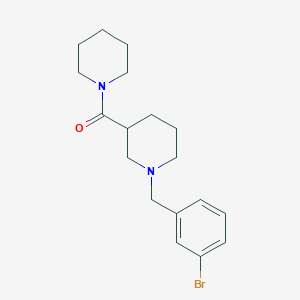
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247327.png)
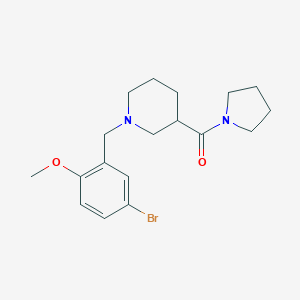
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B247333.png)
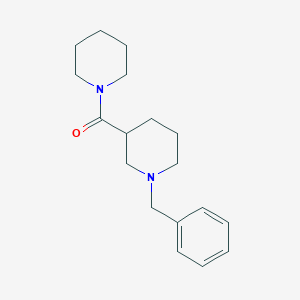
methanone](/img/structure/B247335.png)
![1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247337.png)
![N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine](/img/structure/B247339.png)

![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)
![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)